Einecs 298-473-3

Description

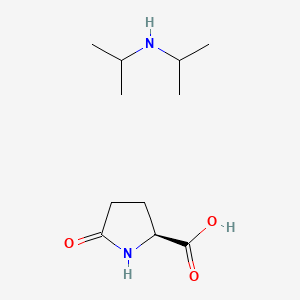

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifies EINECS 298-473-3 as a listed commercial chemical. The absence of direct data on this compound necessitates reliance on comparative approaches, such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationship (QSAR) models, to infer properties from structurally similar compounds .

Properties

CAS No. |

93804-94-5 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C6H15N.C5H7NO3/c1-5(2)7-6(3)4;7-4-2-1-3(6-4)5(8)9/h5-7H,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

MLGJARJCVURXFZ-HVDRVSQOSA-N |

Isomeric SMILES |

CC(C)NC(C)C.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)NC(C)C.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

1,2,3-Benzenetricarboxylic acid reacts with alcohols under acidic or catalytic conditions to form triester derivatives. For example:

-

Reaction with methanol : Produces trimethyl 1,2,3-benzenetricarboxylate.

Conditions : Sulfuric acid catalyst, reflux at 60–80°C . -

Reaction with ethanol : Yields triethyl esters, which are used as plasticizers.

| Alcohol | Product | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| Methanol | Trimethyl ester | H₂SO₄ | 60–80°C | |

| Ethanol | Triethyl ester | H₂SO₄ | 70–90°C |

Amidation Reactions

The carboxyl groups react with amines to form amides, critical for polymer and pharmaceutical synthesis:

-

Reaction with ammonia : Generates 1,2,3-benzenetricarboxamide under alkaline conditions.

-

Reaction with alkylamines : Produces N-substituted amides, utilized in dendrimer synthesis.

Key Mechanism :

-

Activation of carboxyl groups via thionyl chloride (SOCl₂) to form acyl chlorides.

-

Nucleophilic substitution with amines.

Decarboxylation

Thermal decomposition occurs under controlled heating:

-

Products : Benzene derivatives (e.g., phthalic anhydride) and CO₂.

-

Conditions : 200–250°C in inert atmosphere.

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

-

With Fe³⁺ : Forms stable complexes used in wastewater treatment for heavy metal sequestration.

-

With Cu²⁺ : Creates coordination polymers with catalytic applications.

Stoichiometry :

where M = Fe³⁺, Cu²⁺, etc..

Oxidation and Reduction

-

Oxidation : Limited due to aromatic stability; side-chain hydroxylation occurs under strong oxidizers (e.g., KMnO₄).

-

Reduction : Hydrogenation of the benzene ring is achievable with Pd/C catalysts under high-pressure H₂.

Acid-Base Reactions

Exhibits typical carboxylic acid behavior:

Scientific Research Applications

Einecs 298-473-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals, materials, or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of Einecs 298-473-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with specific receptors. The exact mechanism of action would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Coverage of Chemical Space : RASAR models achieve >50% coverage of EINECS chemicals using labeled analogs, but this compound may fall into unmodeled categories (e.g., botanical extracts) .

- Validation Needs : Experimental validation of predicted LogP, solubility, and toxicity is critical to reduce uncertainties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.